
5-Propyl-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propyl-2,3-dihydropyridazin-3-one (PDHP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PDHP is a heterocyclic compound that belongs to the pyridazine family and has a molecular formula of C8H12N2O.
Wirkmechanismus
The mechanism of action of 5-Propyl-2,3-dihydropyridazin-3-one is not fully understood. However, it has been suggested that 5-Propyl-2,3-dihydropyridazin-3-one exerts its biological effects by modulating various signaling pathways in cells. 5-Propyl-2,3-dihydropyridazin-3-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit various biochemical and physiological effects. 5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. 5-Propyl-2,3-dihydropyridazin-3-one has also been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-Propyl-2,3-dihydropyridazin-3-one has several advantages for lab experiments. 5-Propyl-2,3-dihydropyridazin-3-one is easy to synthesize and purify, and it is relatively stable under normal laboratory conditions. 5-Propyl-2,3-dihydropyridazin-3-one is also relatively inexpensive compared to other compounds with similar properties.
However, 5-Propyl-2,3-dihydropyridazin-3-one also has some limitations for lab experiments. 5-Propyl-2,3-dihydropyridazin-3-one is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. 5-Propyl-2,3-dihydropyridazin-3-one is also relatively toxic, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-Propyl-2,3-dihydropyridazin-3-one. One possible direction is the development of 5-Propyl-2,3-dihydropyridazin-3-one-based compounds for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another possible direction is the development of 5-Propyl-2,3-dihydropyridazin-3-one-based insecticides and fungicides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of 5-Propyl-2,3-dihydropyridazin-3-one and its potential applications in materials science.
Synthesemethoden
5-Propyl-2,3-dihydropyridazin-3-one can be synthesized by the reaction of 3-acetyl-2,5-dimethylpyrazine with propylhydrazine in the presence of a catalyst such as acetic acid. The reaction takes place at room temperature and yields 5-Propyl-2,3-dihydropyridazin-3-one as a white crystalline solid. The purity of 5-Propyl-2,3-dihydropyridazin-3-one can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
5-Propyl-2,3-dihydropyridazin-3-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. 5-Propyl-2,3-dihydropyridazin-3-one has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In agriculture, 5-Propyl-2,3-dihydropyridazin-3-one has been shown to exhibit insecticidal and fungicidal properties. 5-Propyl-2,3-dihydropyridazin-3-one has also been studied for its potential use as a plant growth regulator.
In materials science, 5-Propyl-2,3-dihydropyridazin-3-one has been studied for its potential use as a precursor for the synthesis of various organic compounds such as pyridazine-based polymers and liquid crystals.
Eigenschaften
IUPAC Name |
4-propyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-4-7(10)9-8-5-6/h4-5H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAXTEYYGLOLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propyl-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
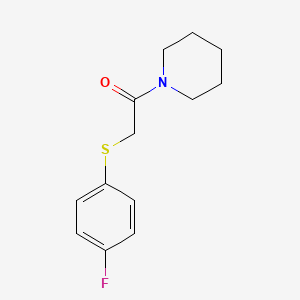
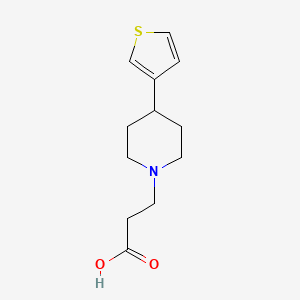
![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)
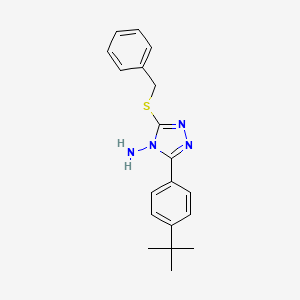
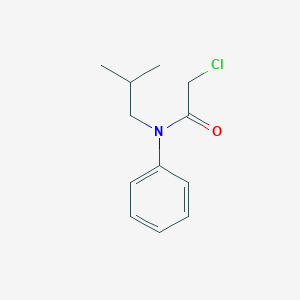
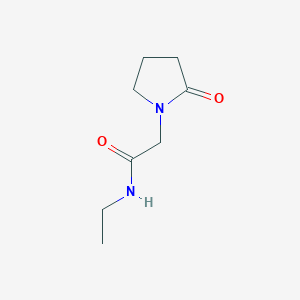

![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)

